3-(2-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone
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Description
3-(2-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone, commonly known as Auraptene, is a natural compound found in various plants, including citrus fruits. It belongs to the class of coumarins and is known for its numerous biological activities. Auraptene has been extensively studied for its potential therapeutic applications in various disease conditions.
Scientific Research Applications
Synthesis and Structure-Activity Relationship in Cytotoxicity
A study explored the synthesis of 5-arylidene-2(5H)-furanone derivatives, including compounds with methoxy and naphthyl groups, evaluating their cytotoxic effects against cancer cell lines. The research found that certain derivatives exhibited potent cytotoxic activities, suggesting their potential in anticancer drug development (Seong-Cheol Bang et al., 2004).
Chemical Transformations and Synthetic Applications
Research into Diels-Alder reactions of methoxy and vinyl benzofurans has led to the creation of polyfunctional dibenzofurans. Such chemical transformations showcase the utility of furan derivatives in synthesizing complex organic structures, potentially applicable in material sciences and pharmaceutical synthesis (J. D. Brewer et al., 1971).
Aroma Chemicals and Flavor Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives, including methoxy-substituted compounds, are significant in the food industry as aroma chemicals and key flavor compounds in fruits. The elucidation of biosynthetic pathways for these compounds has advanced, offering insights into their production and application in enhancing food flavors (W. Schwab, 2013).
Bactericidal Bioactivity
Properties
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c1-24-20-9-5-4-8-17(20)13-19-14-21(25-22(19)23)18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMLJGYXZXCKM-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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